4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
4-Methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring and a 2-phenylthiazole moiety. The compound’s structure comprises:
- 4-Methoxybenzene: Electron-donating methoxy group enhances electronic density, influencing reactivity and solubility.
- 2-Phenylthiazole: A heterocyclic ring with a phenyl substituent, contributing to π-π stacking interactions and metabolic stability.
This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance in drug design (e.g., antimicrobial and antitumor agents) .
Properties
IUPAC Name |
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)18-11-14-12-23-17(19-14)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAIGDNFXISGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis for 2-Phenyl-4-cyanothiazole
Reagents :
-
Thiobenzamide (10.0 g, 66.3 mmol)
-
Bromoacetonitrile (8.72 g, 72.9 mmol, 1.1 equiv.)
-
Ethanol (150 mL)
Procedure :
-
Dissolve thiobenzamide in ethanol under nitrogen.
-
Add bromoacetonitrile dropwise at 0°C.
-
Reflux at 80°C for 6 hours.
-
Cool, filter precipitated product, and recrystallize from ethanol.
Analytical Data :
Reduction of 2-Phenyl-4-cyanothiazole to Methanamine
Reagents :
-
2-Phenyl-4-cyanothiazole (10.0 g, 49.5 mmol)
-
Lithium aluminum hydride (LiAlH₄, 5.64 g, 148.5 mmol)
-
Tetrahydrofuran (THF, 200 mL)
Procedure :
-
Suspend LiAlH₄ in THF at 0°C.
-
Add 2-phenyl-4-cyanothiazole in portions.
-
Reflux at 70°C for 4 hours.
-
Quench with ice-cold water, extract with ethyl acetate, and dry over Na₂SO₄.
Analytical Data :
-
Yield : 8.1 g (78%)
-
Melting Point : 98–100°C
-
¹³C NMR (D₂O) : δ 167.2 (C=N), 134.8–128.1 (aromatic), 43.5 (CH₂NH₂).
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation under mild alkaline conditions.
Reaction Protocol
Reagents :
-
(2-Phenyl-1,3-thiazol-4-yl)methanamine (5.0 g, 24.2 mmol)
-
4-Methoxybenzenesulfonyl chloride (6.12 g, 29.0 mmol, 1.2 equiv.)
-
Sodium acetate (4.76 g, 48.4 mmol, 2.0 equiv.)
-
Distilled water (50 mL)
Procedure :
-
Dissolve sodium acetate in water at 50°C.
-
Add 4-methoxybenzenesulfonyl chloride and amine sequentially.
-
Stir at 80°C for 5 hours.
Analytical Data :
-
Yield : 7.8 g (82%)
-
Melting Point : 178–180°C
-
¹H NMR (DMSO-d₆) : δ 8.10 (d, 2H, J = 8.8 Hz, sulfonyl aromatic), 7.65 (d, 2H, J = 8.8 Hz, methoxy aromatic), 7.50–7.30 (m, 5H, thiazole aromatic), 4.45 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Role of Sodium Acetate
Purity and Characterization
| Parameter | Value | Method |
|---|---|---|
| HPLC Purity | 98.7% | C18 column, MeOH:H₂O (70:30) |
| Mass (m/z) | 373.08 [M+H]⁺ | ESI-MS |
| Elemental Analysis | C: 54.21%, H: 4.32%, N: 11.25% | CHNS analyzer |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key Insight : Methoxy groups improve solubility in polar solvents (e.g., DMSO) compared to methyl substituents .
Heterocyclic Ring Modifications
Key Insight : Chloro substituents on thiazoles enhance metabolic stability but may reduce solubility .
Functional Group Variations
Key Insight : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~15), influencing target interactions .
Biological Activity
4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C18H16N2O2S
- Molecular Weight : 324.39684 g/mol
- CAS Number : 50414-95-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to exhibit:
- Antimicrobial Activity : The thiazole ring in the compound contributes to its ability to inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival, particularly involving Bcl-2 family proteins .
Biological Activity Overview
A summary of biological activities reported in studies is presented in the table below:
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis via Bcl-2 modulation | |
| Cardiovascular Effects | Modulation of perfusion pressure |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Anticancer Studies
In vitro studies on cancer cell lines (e.g., A431 and Jurkat) revealed that the compound exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The IC50 values indicated potent activity, with molecular dynamics simulations revealing interactions primarily through hydrophobic contacts with target proteins .
Cardiovascular Research
Research involving isolated rat heart models showed that derivatives of benzene sulfonamides could significantly alter perfusion pressure. Specifically, it was found that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure in a time-dependent manner. This suggests a potential therapeutic role in managing cardiovascular conditions by influencing calcium channel activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models have indicated favorable permeability characteristics across various cellular membranes, which is crucial for effective drug delivery.
Q & A
Q. Characterization Techniques :
- Structural Confirmation : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .
- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and packing motifs .
What are the key structural features influencing its reactivity and biological activity?
Basic Research Focus
The compound’s bioactivity is attributed to:
Q. Analytical Insights :
- Thermal Stability : Assess via TGA/DSC to determine decomposition temperatures (e.g., ~200°C under nitrogen) .
- Solubility Profile : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
How can researchers investigate its biological activity and mechanism of action?
Advanced Research Focus
Methodological Approaches :
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO₂ hydration .
- Cytotoxicity Screening : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to controls like cisplatin .
- Molecular Docking : Use AutoDock Vina to predict binding modes with CA-II (PDB ID: 3KS3) and validate via mutagenesis studies .
Q. Data Interpretation :
- Contradictory activity results (e.g., low potency in one assay vs. high selectivity in another) may arise from off-target interactions or assay conditions. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
What strategies are effective for structure-activity relationship (SAR) studies?
Advanced Research Focus
SAR Design :
Q. Example Findings :
| Derivative | Modification | CA-II Inhibition (IC₅₀, nM) | HeLa Cell Viability (%) |
|---|---|---|---|
| Parent | None | 12.3 ± 1.2 | 18 ± 3 |
| Analog A | 4-Cl-phenyl | 8.7 ± 0.9 | 12 ± 2 |
| Analog B | 3-OCH₃ | 22.1 ± 2.1 | 35 ± 4 |
Q. Mitigation Strategies :
- Lyophilization for long-term storage (−20°C, desiccated) .
- Formulate with cyclodextrins to enhance aqueous stability .
What computational tools are suitable for studying this compound?
Advanced Research Focus
Modeling Applications :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (Gaussian 16, B3LYP/6-31G**) .
- MD Simulations : Simulate binding dynamics with CA-II (GROMACS, 100 ns trajectory) to assess conformational stability .
- ADMET Prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .
Validation : Compare computational IC₅₀ with experimental data; discrepancies >1 log unit warrant re-evaluation of force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
